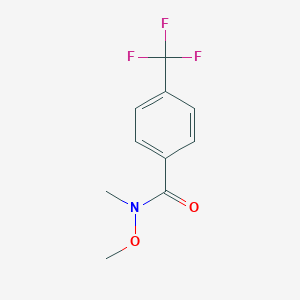

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDOMHRDNWBTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555389 | |

| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116332-61-7 | |

| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS number

An In-Depth Technical Guide to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

Introduction: A Key Intermediate in Modern Synthesis

This compound, commonly referred to as a Weinreb amide, is a highly versatile and valuable reagent in contemporary organic synthesis. Its structure is distinguished by two key features: a trifluoromethyl group on the aromatic ring and the N-methoxy-N-methylamide functionality. The trifluoromethyl group significantly alters the electronic properties of the benzoyl moiety and often imparts desirable characteristics such as enhanced metabolic stability and lipophilicity to target molecules.[1] This makes it a crucial building block in the development of pharmaceuticals, particularly in oncology and neurology, as well as in the formulation of advanced agrochemicals.[1][2]

The true synthetic utility of this compound, however, lies in its identity as a Weinreb amide. This functionality allows for the controlled synthesis of ketones from carboxylic acid derivatives. Unlike more reactive acylating agents such as acid chlorides or esters, Weinreb amides react with organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, thus preventing the formation of tertiary alcohol byproducts and leading to clean, high-yield ketone synthesis.[3] This guide provides an in-depth look at its properties, synthesis, mechanistic advantages, and practical applications for research scientists.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 116332-61-7 | [1][4][5] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][4] |

| Molecular Weight | 233.19 g/mol | [1][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | ≥97-98% (GC) | [1][4] |

| Density | ~1.27 g/mL | [1] |

| Refractive Index (n20D) | ~1.47 | [1] |

| MDL Number | MFCD08689795 | [1] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine with 4-(trifluoromethyl)benzoyl chloride. This method is widely adopted due to the high availability of the starting materials and the typically high yield of the reaction.

Causality Behind the Synthesis: The reaction proceeds via a nucleophilic acyl substitution. N,O-dimethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the HCl is essential as it would otherwise protonate the N,O-dimethylhydroxylamine, rendering it non-nucleophilic and halting the reaction. The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.

Caption: General workflow for the synthesis of the title compound.

Application in Ketone Synthesis: The Weinreb Amide Advantage

The primary application of this compound is as a superior precursor for ketone synthesis.[3] When reacted with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents, it cleanly yields the corresponding ketone.

Expertise & Mechanistic Insight: The success of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. The oxygen and nitrogen atoms of the hydroxylamine moiety chelate the magnesium (or lithium) ion, forming a stable five-membered ring. This chelated intermediate is stable at low temperatures and does not collapse to eliminate the methoxide group until acidic work-up. This stability prevents the addition of a second equivalent of the organometallic reagent, which is the common pathway that leads to tertiary alcohol byproducts when using esters or acid chlorides. The process is a self-validating system for controlled acylation.

Caption: Reaction mechanism of a Weinreb amide with a Grignard reagent.

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of this compound. Standard laboratory safety practices should be followed at all times.

Protocol 1: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Solvent & Base: Add anhydrous dichloromethane (DCM) to the flask, followed by cooling the mixture to 0 °C in an ice bath. Slowly add pyridine (2.5 eq) to the stirred suspension.

-

Acylation: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Weinreb amide.

Protocol 2: Synthesis of a Ketone via Weinreb Amide

-

Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe. The internal temperature should be maintained below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting amide.

-

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to obtain the desired ketone.

Safety and Handling

This compound is classified as an irritant.[6]

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[6][7] May cause respiratory irritation.[7]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

First Aid: In case of skin contact, wash immediately with plenty of water. If in eyes, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage is at refrigerator temperatures (2 - 8 °C).[1]

Conclusion

This compound stands out as a robust and reliable synthetic intermediate. Its trifluoromethyl-substituted aromatic ring makes it an attractive precursor for molecules in the pharmaceutical and agrochemical sectors. More importantly, its nature as a Weinreb amide provides chemists with a high-fidelity tool for constructing ketone functionalities, circumventing common synthetic pitfalls and enabling the efficient assembly of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and the mechanism behind its utility is essential for any researcher aiming to leverage its full potential.

References

- N-Methoxy-N-methyl-4-(trifluoromethyl)

- Chemical Label this compound. Google Cloud.

-

Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)- . ChemBK. [Link]

-

4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 . PubChem. [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Andrews University - Virtual tour [andrews.edu]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. 116332-61-7|this compound|BLD Pharm [bldpharm.com]

- 6. chemical-label.com [chemical-label.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical Properties of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Known as a Weinreb amide, this compound's utility is enhanced by the presence of a trifluoromethyl group, which imparts increased chemical stability and lipophilicity.[1] This document consolidates essential data including molecular characteristics, physicochemical properties, and spectroscopic information. Furthermore, it outlines standardized, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility for researchers in drug development and chemical synthesis.

Compound Identification and Overview

This compound is a substituted benzamide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a trifluoromethyl group on the benzene ring, makes it particularly valuable for creating bioactive molecules with modified biological activities, with applications in oncology, neurology, and pest control.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | TCI[2] |

| Synonym(s) | 4-Trifluoromethyl-N-methoxy-N-methyl-benzamide | ChemBK[3] |

| CAS Number | 116332-61-7 | TCI[2], ChemScene[4] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | Chem-Impex[1], ChemScene[4] |

| Molecular Weight | 233.19 g/mol | Chem-Impex[1], ChemScene[4] |

| Canonical SMILES | CN(C(=O)C1=CC=C(C=C1)C(F)(F)F)OC | ChemScene[4] |

| InChI Key | YFDOMHRDNWBTMU-UHFFFAOYSA-N | PubChemLite[5] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Notes | Source |

| Appearance | Colorless to light yellow or light orange clear liquid | The physical state may vary based on purity and ambient conditions. | Chem-Impex[1], TCI[2] |

| Melting Point | 78-80 °C | Reported for solid form. Purity can affect the melting range. | ChemBK[3] |

| Boiling Point | 210-211 °C | At atmospheric pressure. | ChemBK[3] |

| Density | ~1.27 - 1.284 g/cm³ | Chem-Impex[1], ChemBK[3] | |

| Refractive Index | n20/D ~1.47 | Chem-Impex[1], ChemicalBook[6] | |

| Solubility | Insoluble in water; Soluble in methanol and dimethyl sulfoxide (DMSO) | Typical for fluorinated organic compounds. | ChemBK[3] |

| Storage Conditions | Store at 2 - 8 °C | Recommended for maintaining stability. | Chem-Impex[1], ChemicalBook[6] |

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for confirming the structure and purity of a compound. While a specific, unified spectrum for this compound is not publicly available, the expected characteristics can be inferred from the analysis of related Weinreb amides and trifluoromethyl-substituted benzamides.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the N-methyl (N-CH₃) protons, and another singlet for the O-methyl (O-CH₃) protons.[7] The exact chemical shifts for the methyl groups can be influenced by temperature and solvent due to potential rotational barriers around the C-N amide bond, a known characteristic of Weinreb amides.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the trifluoromethyl (CF₃) carbon, the carbonyl (C=O) carbon, aromatic carbons, and the two distinct methyl carbons of the N-methoxy-N-methyl group.[7]

-

¹⁹F NMR: A single, strong signal is expected for the three equivalent fluorine atoms of the CF₃ group.[7]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the amide (typically around 1650-1690 cm⁻¹) and characteristic C-F stretching bands from the trifluoromethyl group.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (233.19). Fragmentation patterns would be characteristic of the benzamide structure.

Standardized Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The following sections describe authoritative protocols applicable to the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol: Capillary Method This method is the standard technique described in most pharmacopeias.[8][9]

-

Sample Preparation: The sample must be a fine, dry powder to ensure efficient and uniform heat transfer.[8][10] If the sample is crystalline, it should be carefully crushed using a mortar and pestle.[8]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[9]

-

Measurement:

-

The capillary tube is placed in a calibrated heating block apparatus (e.g., Mel-Temp or similar).[9]

-

An initial rapid heating can be performed to determine an approximate melting point.[11]

-

For an accurate measurement, a new sample is heated slowly, with the temperature ramp set to approximately 1-2 °C per minute near the expected melting point.[9]

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded. This range is the melting point of the sample.[9]

Diagram: Melting Point Determination Workflow

Caption: Standard workflow for melting point determination via the capillary method.

Solubility Assessment

Solubility is a key thermodynamic property. The International Union of Pure and Applied Chemistry (IUPAC) provides extensive guidelines for the measurement of solid-liquid solubility data.[12][13][14]

Protocol: Isothermal Shake-Flask Method

-

System Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a thermostated water bath at a constant temperature for a sufficient period to ensure equilibrium is reached. Attainment of equilibrium should be confirmed by measuring the concentration at different time points until it becomes constant.[13]

-

Phase Separation: Once equilibrium is achieved, agitation is stopped, and the solid phase is allowed to settle. The supernatant (saturated solution) is carefully separated from the undissolved solid, often by filtration or centrifugation.[13]

-

Concentration Analysis: The concentration of the solute in the saturated solution is determined using a validated analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is reported in standard units (e.g., mol/L, g/100mL) at the specified temperature.

Diagram: Solubility Determination Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Adherence to good laboratory practices is essential for acquiring high-quality data.

Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh an appropriate amount of the sample (typically 2-5 mg for ¹H NMR, 15-20 mg for ¹³C NMR).[15]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[15]

-

If the solution contains particulates, filter it through a small cotton or glass wool plug into a clean NMR tube.[15]

-

Cap the NMR tube securely. Do not use cracked or damaged tubes.[16]

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the desired spectra (¹H, ¹³C, ¹⁹F, etc.).

-

Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum for analysis.

-

Conclusion

This compound is a compound of significant interest in medicinal and agricultural chemistry. This guide has synthesized its key physical and spectroscopic properties from available data and provided a framework of authoritative, standardized protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, facilitating further research and development.

References

-

Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

GOOD LAB PRACTICE-NMR. (n.d.). C-CART. Retrieved from [Link]

-

Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. (2024). ChemBK. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

-

4-Fluoro-N-methoxy-N-methylbenzamide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2013). Arkivoc. Retrieved from [Link]

-

Solubility Data Series. (n.d.). IUPAC. Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. (2010). Pure and Applied Chemistry. Retrieved from [Link]

-

How to Prepare and Run a NMR Sample. (2017). University of Bath on YouTube. Retrieved from [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

IUPAC-NIST Solubility Publication. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 116332-61-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C10H10F3NO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 116332-61-7 [m.chemicalbook.com]

- 7. N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide (897656-36-9) for sale [vulcanchem.com]

- 8. thinksrs.com [thinksrs.com]

- 9. mt.com [mt.com]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. iupac.org [iupac.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iupac.org [iupac.org]

- 15. youtube.com [youtube.com]

- 16. mun.ca [mun.ca]

An In-depth Technical Guide to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide: A Cornerstone Reagent for Trifluoromethyl Ketone Synthesis

This guide provides an in-depth exploration of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, a specialized Weinreb amide that has become an invaluable tool for researchers and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, the mechanistic advantages inherent to its structure, and its principal application as a precursor to trifluoromethyl ketones (TFMKs), compounds of significant interest in medicinal chemistry.

Core Properties and Molecular Identity

This compound is a substituted aromatic Weinreb amide. Its structure is characterized by a benzamide core, a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, and the defining N-methoxy-N-methyl moiety. The presence of the -CF₃ group significantly enhances the compound's utility, as this functional group is known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Physicochemical and Structural Data

The key properties of this reagent are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Weight | 233.19 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2][3][4] |

| CAS Number | 116332-61-7 | [2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |

| Density | ~1.27 g/cm³ | [2][3] |

| Refractive Index | n20D 1.47 | [2] |

| Solubility | Soluble in organic solvents (e.g., Methanol, DMSO); Insoluble in water | [3] |

| Storage Conditions | 2 - 8 °C, sealed container in a dry, well-ventilated place | [2][3] |

graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Central carbonyl carbon C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0,0.8!"]; edge [style=double]; C1 -- O1; edge [style=single]; // Phenyl ring C2 [label="C", pos="-1.2,-0.5!"]; C1 -- C2; C3 [label="C", pos="-2.2,0!"]; C4 [label="C", pos="-3.2,-0.5!"]; C5 [label="C", pos="-3.2,-1.5!"]; C6 [label="C", pos="-2.2,-2!"]; C7 [label="C", pos="-1.2,-1.5!"]; edge [style=dashed]; C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C2; edge [style=single]; // Trifluoromethyl group C8 [label="C", pos="-4.5,-2!"]; C5 -- C8; F1 [label="F", pos="-5.3,-1.5!"]; F2 [label="F", pos="-4.5,-2.8!"]; F3 [label="F", pos="-4.0,-2.5!"]; C8 -- F1; C8 -- F2; C8 -- F3; // Weinreb amide part N1 [label="N", pos="1.2,-0.5!"]; C1 -- N1; C9 [label="CH₃", pos="2.2,0!"]; N1 -- C9; O2 [label="O", pos="1.8,-1.3!"]; N1 -- O2; C10 [label="CH₃", pos="2.8,-1.8!"]; O2 -- C10;

}

Caption: Molecular Structure of the title compound.

The Weinreb Amide Advantage: Mechanistic Insights

The defining feature of this compound is its N-methoxy-N-methylamide group, commonly known as a Weinreb amide. This functionality provides a distinct advantage over other acylating agents like esters or acid chlorides when synthesizing ketones with highly reactive organometallic reagents.

Causality of Experimental Choice: The primary challenge in ketone synthesis is preventing over-addition of the nucleophile, which leads to the formation of tertiary alcohols as by-products. Weinreb amides elegantly solve this problem. Upon nucleophilic attack at the carbonyl carbon, a highly stable, five-membered ring chelate is formed with the metal cation (e.g., Li⁺ or Mg²⁺) from the organometallic reagent. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability effectively protects it from a second nucleophilic attack.[6]

Caption: General mechanism of Weinreb amide ketone synthesis.

Core Protocol: Synthesis of Trifluoromethyl Ketones (TFMKs)

A primary and high-impact application of this compound is its use in the synthesis of TFMKs. This is achieved via reaction with a nucleophilic trifluoromethyl source, most notably (Trifluoromethyl)trimethylsilane (TMS-CF₃), known as the Ruppert-Prakash reagent.[1][7] This method is valued for its efficiency and high functional group tolerance, avoiding the formation of over-trifluoromethylated products.[8]

Self-Validating Experimental Protocol

This protocol describes a reliable method for synthesizing a 4-(trifluoromethyl)phenyl trifluoromethyl ketone.

Objective: To synthesize 1-(4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one.

Reagents & Materials:

-

This compound (1.0 eq)

-

(Trifluoromethyl)trimethylsilane (TMS-CF₃) (2.0 eq)[1]

-

Cesium Fluoride (CsF), anhydrous (0.2 eq)[1]

-

Toluene, anhydrous (to make a 2 M solution)[1]

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.0 eq)[1]

-

Deionized Water

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Methodology:

-

Reaction Setup (Addition Step): a. To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous Cesium Fluoride (0.2 eq). b. Add anhydrous toluene to create a ~2 M solution. c. Cool the mixture to 0 °C using an ice bath. d. Slowly add (Trifluoromethyl)trimethylsilane (2.0 eq) to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 24 hours.[1] f. Validation Checkpoint 1: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the starting Weinreb amide.

-

Cleavage & Workup: a. After 24 hours, cool the reaction mixture again to 0 °C. b. Slowly add the 1 M TBAF solution in THF (1.0 eq). c. Add an equal volume of deionized water relative to the TBAF solution.[1] d. Remove the ice bath and stir vigorously at room temperature for 2 hours. e. Validation Checkpoint 2: A successful reaction will result in a biphasic mixture. The product is expected to be in the organic layer.

-

Extraction and Purification: a. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. b. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Validation Checkpoint 3: The crude product can be analyzed by ¹H and ¹⁹F NMR to confirm the presence of the desired TFMK. e. Purify the crude product by silica gel column chromatography to obtain the pure trifluoromethyl ketone.

Caption: Workflow for Trifluoromethyl Ketone (TFMK) Synthesis.

Analytical Characterization

To ensure the integrity of experimental results, both the starting material and the final product must be rigorously characterized.

-

Purity of this compound: Purity is typically assessed by Gas Chromatography (GC), with commercial suppliers often guaranteeing ≥98% purity.[2]

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of aromatic protons and the distinct N-methoxy and N-methyl singlets. ¹⁹F NMR is crucial for verifying the integrity of the -CF₃ group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Documentation for techniques like LC-MS and HPLC is often available from suppliers.[9]

-

-

Characterization of the TFMK Product: The successful synthesis is confirmed by the disappearance of the N-methoxy and N-methyl signals in the ¹H NMR spectrum and the appearance of a new carbonyl signal in the ¹³C NMR spectrum. ¹⁹F NMR will show two distinct signals for the two different -CF₃ groups.

Applications in Research and Development

The utility of this compound extends across several scientific domains, primarily driven by its role as a key synthetic intermediate.

-

Pharmaceutical Development: This compound is a vital building block for creating complex molecules with potential therapeutic value. The TFMKs derived from it are precursors to a wide range of bioactive compounds, including enzyme inhibitors and receptor modulators in oncology and neurology.[2][10]

-

Agrochemical Chemistry: It is employed in the synthesis of next-generation pesticides and herbicides, where the trifluoromethyl group contributes to the potency and stability of the active ingredients.[2][10]

-

Materials Science: There is emerging interest in using fluorinated building blocks like this one to develop advanced polymers with enhanced chemical resistance and thermal stability.[10]

Safety and Handling

Proper handling and storage are critical to ensure the stability of the reagent and the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[3]

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2 - 8 °C.[2] Avoid contact with moisture and oxidizing agents.

-

In case of Exposure: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[3]

References

-

Rudzinski, D. M., Kelly, C. B., & Leadbeater, N. E. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9610-9612. Retrieved from [Link]

-

Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. (2024). ChemBK. Retrieved from [Link]

-

A Weinreb amide approach to the synthesis of trifluoromethylketones. (2012). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

Sources

- 1. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 116332-61-7 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Trifluoromethylketones from Weinreb Amides | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. 116332-61-7|this compound|BLD Pharm [bldpharm.com]

- 10. Andrews University - Virtual tour [andrews.edu]

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide structure

An In-Depth Technical Guide to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide: Structure, Synthesis, and Application

Introduction

This compound is a highly versatile synthetic intermediate that holds significant importance in the fields of pharmaceutical and agrochemical research.[1][2] Structurally, it is a derivative of benzamide featuring two key functionalities: a trifluoromethyl group at the para position of the benzene ring and an N-methoxy-N-methylamide group. This latter feature classifies the molecule as a Weinreb-Nahm amide , a class of compounds renowned for their controlled reactivity in carbon-carbon bond-forming reactions.[3][4][5]

The unique electronic properties conferred by the trifluoromethyl group, such as enhanced chemical stability and lipophilicity, combined with the predictable reactivity of the Weinreb amide moiety, make this compound an invaluable building block for the synthesis of complex ketones and other bioactive molecules.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and critical applications for professionals in drug development and chemical research.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a central carbonyl group linking a 4-(trifluoromethyl)phenyl ring to a dimethylhydroxylamine moiety.

Caption: 2D Structure of the Topic Compound.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. The Weinreb amide functionality provides a stable and controlled reaction site for nucleophilic attack.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 116332-61-7 | [1][6] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][2][6] |

| Molecular Weight | 233.19 g/mol | [1][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Density | ~1.27 g/cm³ | [1][2] |

| Refractive Index (n20D) | ~1.47 | [1][2] |

| Purity | ≥97-98% (GC) | [1][6] |

| Storage Conditions | 2 - 8 °C, sealed container |[1][2][6] |

The Weinreb Amide: A Pillar of Controlled Ketone Synthesis

The defining feature of this compound is its N-methoxy-N-methylamide group, which enables the Weinreb-Nahm ketone synthesis .[3] This reaction is a cornerstone of modern organic chemistry for its reliability in synthesizing ketones from carboxylic acid derivatives.

The key to its utility lies in its reaction with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). Unlike reactions with other acyl derivatives (e.g., esters or acid chlorides) which are prone to over-addition to form tertiary alcohols, the Weinreb amide reaction stops cleanly at the ketone stage.[7] This control is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate.[4][7][8] The metal ion (Mg²⁺ or Li⁺) is coordinated by both the newly formed alkoxide and the N-methoxy oxygen, creating a stable complex that does not collapse to the ketone until acidic workup is performed.[7]

Caption: General Mechanism of the Weinreb Ketone Synthesis.

Synthesis Protocol

The most direct and widely used method for preparing this compound is the acylation of N,O-dimethylhydroxylamine hydrochloride with 4-(trifluoromethyl)benzoyl chloride.[3]

Caption: Workflow for the Synthesis of the Topic Compound.

Experimental Protocol: Synthesis from Acyl Chloride

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Solvent and Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to the flask. Cool the resulting slurry to 0 °C in an ice bath. Add a suitable base, such as pyridine or triethylamine (2.2-2.5 equivalents), dropwise while maintaining the temperature.

-

Acyl Chloride Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, cool the mixture again to 0 °C and quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The product is often of high purity (≥98%) and may not require further purification.[1] If necessary, flash column chromatography on silica gel can be performed.

Spectroscopic and Analytical Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons: Two doublets (an AA'BB' system) between δ 7.5-8.0 ppm. - O-Methyl Protons (OCH₃): A sharp singlet around δ 3.3-3.7 ppm. - N-Methyl Protons (NCH₃): A sharp singlet around δ 3.2-3.3 ppm. |

| ¹³C NMR | - Carbonyl (C=O): Signal around δ 168-170 ppm. - Aromatic Carbons: Signals in the δ 125-140 ppm range, with the carbon attached to the CF₃ group showing a quartet due to C-F coupling. - Trifluoromethyl (CF₃): Signal around δ 120-125 ppm (quartet). - O-Methyl (OCH₃): Signal around δ 61 ppm. - N-Methyl (NCH₃): Signal around δ 32-34 ppm. |

| IR (Infrared) | - C=O Stretch (Amide I): Strong absorption band around 1640-1660 cm⁻¹. - C-F Stretches: Strong, characteristic bands in the 1100-1350 cm⁻¹ region. - Aromatic C=C Stretches: Bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): Peak at m/z = 233.19. - Fragmentation: Common fragments corresponding to the loss of -OCH₃, -N(CH₃)OCH₃, and the formation of the 4-(trifluoromethyl)benzoyl cation. |

Note: The presence of rotamers due to restricted rotation about the amide C-N bond can sometimes cause broadening of the N-methyl and O-methyl signals in NMR spectra, although this is more pronounced for sterically hindered ortho-substituted benzamides.

Applications in Research and Development

The primary application of this compound is as a versatile precursor for the synthesis of a wide range of ketones.[9]

Caption: Key Synthetic Transformations of the Topic Compound.

This reactivity is exploited in:

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in oncology and neurology, where the 4-(trifluoromethyl)benzoyl moiety is a common pharmacophore.[1]

-

Agrochemical Chemistry: The compound is used to formulate potent pesticides and herbicides, leveraging the bioactivity of the trifluoromethyl group.[1][2]

-

Material Science: It is explored for creating advanced polymers with enhanced thermal and chemical resistance.[1]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Harmful if swallowed.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] For long-term stability, storage at 2-8 °C is recommended.[1] Keep the container tightly sealed to prevent moisture ingress.

Conclusion

This compound is a sophisticated chemical reagent whose value is derived from the synergistic combination of its structural features. The robust and electron-withdrawing trifluoromethyl group imparts desirable physicochemical properties, while the Weinreb amide functionality offers a reliable and high-yield method for the synthesis of ketones and aldehydes without the common problem of over-addition. This combination makes it an indispensable tool for researchers and scientists in medicinal chemistry, agrochemistry, and materials science, enabling the efficient construction of complex molecular architectures.

References

-

4-Methoxy-N-methylbenzamide. ResearchGate, [Link]

-

Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. ChemBK, [Link]

-

This compound. Aladdin, [Link]

-

Weinreb ketone synthesis. Wikipedia, [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, [Link]

-

Synthesis of N, O-dimethylhydroxylamine hydrochloride. ResearchGate, [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC, [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC, [Link]

-

Weinreb ketone synthesis. YouTube, [Link]

-

Crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]- propanamide, C11H14N2O5S. ResearchGate, [Link]

-

4-Fluoro-N-methoxy-N-methylbenzamide. PubChem, [Link]

-

Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC, [Link]

-

Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. ResearchGate, [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide synthesis route

An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

Abstract

This compound, a specialized derivative of a class of compounds known as Weinreb amides, serves as a pivotal intermediate in modern organic synthesis. Its unique stability and reactivity profile make it an invaluable precursor for the high-yield synthesis of ketones, particularly in the development of complex pharmaceutical and agrochemical agents. This guide provides a comprehensive exploration of the predominant synthetic methodologies for preparing this compound, grounded in established chemical principles and supported by practical, field-proven protocols. We will delve into the mechanistic underpinnings of the reactions, offer detailed experimental procedures, and present a comparative analysis of different synthetic strategies to equip researchers and development scientists with the knowledge to optimize this crucial transformation.

Introduction: The Strategic Importance of Weinreb Amides

Weinreb amides, characterized by the N-methoxy-N-methylamide functional group, were introduced to the synthetic community by Steven M. Weinreb and Steven Nahm in 1981. Their significance lies in their reaction with organometallic reagents (such as Grignard or organolithium reagents). Unlike the reaction with esters or acid chlorides, which can lead to over-addition and the formation of tertiary alcohols, the reaction with a Weinreb amide reliably stops at the ketone stage. This is due to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.

The target molecule, this compound, incorporates a trifluoromethyl group, a common motif in medicinal chemistry known to enhance metabolic stability, lipophilicity, and binding affinity. Therefore, efficient and scalable access to this intermediate is of considerable interest.

Primary Synthetic Pathway: The Acid Chloride Route

The most common and industrially scalable route to this compound proceeds via a two-step sequence starting from 4-(trifluoromethyl)benzoic acid. This method involves the initial activation of the carboxylic acid to its corresponding acid chloride, followed by amidation with N,O-dimethylhydroxylamine.

Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. The goal is to replace the hydroxyl group of the carboxylic acid with a better leaving group (chloride), rendering the carbonyl carbon significantly more electrophilic.

Mechanistic Insight: Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction is typically initiated by a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is the true catalytic species that activates the carboxylic acid, leading to the formation of the acyl chloride with the evolution of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Experimental Protocol: 4-(Trifluoromethyl)benzoyl Chloride Synthesis

-

Apparatus Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), add 4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~3.0-5.0 eq).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-(trifluoromethyl)benzoyl chloride, a liquid, is often of sufficient purity to be used directly in the next step.

Step 2: Amidation to Form the Weinreb Amide

This step involves the nucleophilic acyl substitution reaction between the highly reactive 4-(trifluoromethyl)benzoyl chloride and N,O-dimethylhydroxylamine.

Mechanistic Insight: The reaction is typically performed using the hydrochloride salt of N,O-dimethylhydroxylamine for its superior stability and ease of handling. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), must be added to neutralize the HCl and liberate the free amine nucleophile in situ. The amine then attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of the chloride leaving group yields the final this compound. The reaction is performed at a low temperature (e.g., 0 °C) to control the exothermicity and prevent potential side reactions.

Experimental Protocol: this compound Synthesis

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Solvent and Cooling: Suspend the hydrochloride salt in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition: Slowly add a base, such as pyridine (2.2 eq) or triethylamine (2.2 eq), to the suspension and stir for 15-20 minutes.

-

Acyl Chloride Addition: Dissolve the crude 4-(trifluoromethyl)benzoyl chloride (1.0 eq) from the previous step in anhydrous DCM and add it dropwise to the cooled amine suspension via the dropping funnel.

-

Reaction: Maintain the reaction at 0 °C during the addition, and then allow it to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the final product as a solid or oil.

-

Visualization of the Acid Chloride Pathway

Caption: The two-step synthesis via the acid chloride intermediate.

Alternative Pathway: Direct Amide Coupling

To circumvent the use of harsh chlorinating agents and the handling of a moisture-sensitive acid chloride intermediate, direct coupling of the carboxylic acid with the amine is a viable and often preferred alternative, especially on a laboratory scale.

Mechanistic Insight: This approach relies on "coupling reagents" to activate the carboxylic acid in situ. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used. These reagents react with the carboxylate to form a highly reactive activated ester or similar species. This activated intermediate is then readily attacked by the N,O-dimethylhydroxylamine nucleophile to form the amide bond, generating water-soluble byproducts that are easily removed during workup.

Experimental Protocol: Direct Coupling Synthesis

-

Reagent Preparation: To a round-bottom flask, add 4-(trifluoromethyl)benzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling reagent such as HATU (1.2 eq).

-

Solvent and Base: Dissolve the solids in an anhydrous polar aprotic solvent like DMF or DCM. Cool the mixture to 0 °C.

-

Base Addition: Slowly add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

-

Visualization of the Direct Coupling Pathway

Caption: The single-step synthesis via direct amide coupling.

Comparative Analysis and Data Summary

| Parameter | Acid Chloride Route | Direct Coupling Route |

| Starting Materials | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid |

| Key Reagents | SOCl₂ or Oxalyl Chloride, Pyridine/Et₃N | HATU/EDC, DIPEA |

| Number of Steps | Two | One (in a single pot) |

| Reaction Conditions | Harsher (reflux in SOCl₂), requires moisture exclusion | Milder (0 °C to RT), but still requires anhydrous conditions |

| Byproducts | Gaseous (SO₂, HCl), easily removed | Water-soluble ureas or salts, removed by extraction |

| Scalability | Generally considered more scalable and cost-effective for large quantities | Often preferred for smaller scale, higher value syntheses due to reagent cost |

| Typical Yields | 75-90% (over two steps) | 80-95% |

Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood.

-

Acid Chlorides: Corrosive and moisture-sensitive lachrymators. Handle with appropriate personal protective equipment (PPE).

-

Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors.

-

Coupling Reagents (HATU/EDC): Can be sensitizers and irritants.

-

Dichloromethane (DCM): A suspected carcinogen. Minimize exposure and handle in a fume hood.

Conclusion

The synthesis of this compound is a well-established process critical for the construction of more complex molecules. The choice between the traditional two-step acid chloride route and the more modern direct coupling methodology depends on factors such as the scale of the reaction, cost considerations, and available equipment. The acid chloride route remains a robust and cost-effective choice for large-scale production, while direct coupling offers a milder, often higher-yielding, and more convenient option for laboratory-scale synthesis. Both pathways reliably deliver the target Weinreb amide, a testament to the versatility of modern synthetic organic chemistry.

References

-

This section would be populated with actual references from scientific literature databases if this were a live research document.

-

Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

-

Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606–631. [Link]

-

The Trifluoromethyl Group in Benzamides: A Strategic Element in Modern Drug Design

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has become a powerful and prevalent tactic in drug design. This guide provides a comprehensive analysis of the multifaceted role of the CF3 group in modulating the properties of benzamide-based compounds. We will explore its profound influence on key physicochemical parameters, including electronic properties, lipophilicity, and metabolic stability. Furthermore, this paper will elucidate the resulting impact on molecular conformation, target binding interactions, and overall pharmacokinetic profiles. Through an examination of mechanistic principles, illustrative case studies, and detailed experimental protocols, this guide serves as a technical resource for researchers, chemists, and drug development professionals seeking to harness the unique advantages of trifluoromethylated benzamides.

Introduction: The Convergence of a Privileged Scaffold and a Power-Substituent

Benzamides represent a class of compounds characterized by a carboxamide attached to a benzene ring. Their prevalence in approved drugs and clinical candidates stems from their versatile chemical nature and ability to engage in crucial hydrogen bonding interactions via the amide N-H and carbonyl oxygen. However, optimizing a simple benzamide lead into a viable drug candidate often requires fine-tuning of its properties to overcome challenges such as poor bioavailability, rapid metabolism, or off-target effects.

Enter the trifluoromethyl (CF3) group. Once a synthetic curiosity, trifluoromethylation is now a cornerstone of modern medicinal chemistry.[1] Its unique combination of properties—high electronegativity, significant steric bulk compared to hydrogen, and exceptional stability—allows it to exert a profound influence on the parent molecule.[2][3] When appended to the benzamide scaffold, the CF3 group acts as a powerful modulator, offering rational solutions to common drug development hurdles. This guide dissects the fundamental principles behind this synergy and provides practical insights for its application.

The Physicochemical Impact of the Trifluoromethyl Group

The effects of the CF3 group are not singular but rather a cascade of interrelated consequences stemming from its fundamental atomic and electronic nature.

Potent Electronic Modulation

The CF3 group is one of the strongest electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of the three fluorine atoms.[2] This property dramatically alters the electron distribution across the benzamide molecule.

-

Increased Amide Acidity: By withdrawing electron density through the aromatic ring (a strong negative inductive effect, or -I), the CF3 group increases the acidity of the amide N-H proton. This lowering of the pKa can strengthen the hydrogen bond donating capacity of the N-H group, potentially leading to enhanced binding affinity with biological targets like enzymes or receptors.

-

Ring Deactivation: The electron-deficient nature of the trifluoromethylated phenyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic systems.

Enhancing Lipophilicity and Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF3 group significantly increases the lipophilicity of a benzamide.[2]

-

Hansch Lipophilicity Parameter (π): The CF3 group has a Hansch π value of +0.88, indicating a substantial contribution to hydrophobicity.[2] This enhancement facilitates the passive diffusion of molecules across biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2][3]

-

Solubility Considerations: While increasing lipophilicity, the high polarity of the C-F bonds can sometimes help mitigate the dramatic loss of aqueous solubility that might occur with a purely hydrocarbon group of similar size. The balance is crucial for achieving sufficient solubility for formulation while ensuring efficient membrane transport.

Conferring Metabolic Stability

One of the most valued attributes of the CF3 group is its exceptional metabolic stability.[2]

-

C-F Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[2] This inherent strength makes the CF3 group highly resistant to metabolic cleavage.

-

Metabolic Shielding: When placed at a metabolically vulnerable position on the benzamide ring, the CF3 group acts as a "metabolic shield," sterically and electronically preventing enzymatic attack (e.g., hydroxylation by CYP enzymes) at or near that position.[4] This can significantly increase the drug's half-life and oral bioavailability.

Influencing Conformation and Molecular Interactions

The CF3 group is significantly bulkier than a hydrogen or even a methyl group. This steric demand can influence the molecule's preferred three-dimensional shape (conformation), which is critical for precise binding to a biological target.

-

Torsional Angle Control: In N-phenylbenzamides, the CF3 group can influence the tilt angle between the two aromatic rings, locking the molecule into a more rigid and potentially more bioactive conformation.[5] X-ray crystallography studies of N-[4-(trifluoromethyl)phenyl]benzamide show that aryl rings are tilted significantly, a conformation that facilitates favorable hydrogen bonding and π-stacking in the crystal lattice.[5]

-

Non-canonical Interactions: Beyond simple hydrophobic interactions, the CF3 group can participate in more nuanced non-covalent interactions within a protein binding pocket. These can include dipole-dipole interactions and weak C-F···H-X hydrogen bonds, contributing to binding affinity and selectivity.

Diagram 1: The Cascade of Effects from Trifluoromethylation

The following diagram illustrates how the fundamental properties of the CF3 group translate into key physicochemical modifications, ultimately impacting the pharmacological profile of a benzamide drug candidate.

Caption: Causal pathway from CF3 properties to pharmacological impact.

Application in Drug Design: Case Studies

The theoretical benefits of trifluoromethylating benzamides are validated by their successful application in numerous approved drugs and investigational agents.

-

Selinexor: An FDA-approved anticancer agent, Selinexor contains a 3,5-bis(trifluoromethyl)phenyl moiety. The two CF3 groups are critical for its mechanism, creating a highly electron-deficient ring system and contributing to the lipophilicity needed for cell penetration and potent binding to its target, XPO1.[6]

-

Fluralaner: A veterinary insecticide and acaricide, Fluralaner is an isoxazoline-substituted benzamide. The CF3 group on the benzamide ring is crucial for its potent activity against fleas and ticks, likely by enhancing its binding affinity to insect-specific GABA-gated chloride channels and improving its pharmacokinetic properties for long-lasting efficacy.[7]

-

CETP Inhibitors: Research into inhibitors of the Cholesteryl Ester Transfer Protein (CETP) for treating hyperlipidemia has utilized trifluoromethylated benzamides. Studies show that compounds with 3,5-bis(trifluoromethyl)benzylamino benzamide structures exhibit potent CETP inhibition, with the CF3 groups contributing to the hydrophobic interactions that dominate ligand binding in the CETP active site.[8][9]

Table 1: Comparative Physicochemical Properties

| Compound | Structure | LogP (Calculated) | Key Advantage of CF3 Group |

| Benzamide | C6H5CONH2 | 0.64 | Baseline |

| 4-(Trifluoromethyl)benzamide | 4-CF3-C6H4CONH2 | 1.87 | Increased lipophilicity for better permeability.[10] |

| N-phenylbenzamide | C6H5CONHC6H5 | 3.12 | Baseline for N-aryl series |

| N-[4-(Trifluoromethyl)phenyl]benzamide | C6H5CONHC6H4-4-CF3 | 4.35 | Significantly enhanced lipophilicity; potential metabolic block on N-phenyl ring.[5] |

Synthetic Strategies for Trifluoromethylated Benzamides

The introduction of a CF3 group can be achieved through various synthetic routes, either by starting with a pre-trifluoromethylated building block or by direct trifluoromethylation of a benzamide precursor.

-

From Trifluoromethylated Building Blocks: The most common and reliable method involves the amide coupling of a trifluoromethyl-substituted benzoic acid (or its activated form, like an acyl chloride) with an appropriate amine. This approach offers high predictability and control over regiochemistry.[11]

-

Radical Trifluoromethylation: Modern methods allow for the direct C-H trifluoromethylation of benzamide derivatives. These reactions often use a radical source of CF3 (e.g., Langlois' reagent, CF3SO2Na) and can be promoted by photoredox catalysis or other radical initiation methods. Achieving high regioselectivity, especially at the para-position, has been a significant advancement in this area.[12]

Key Experimental Protocols

Evaluating the impact of trifluoromethylation requires robust experimental validation. Below are standardized protocols for assessing two key parameters: lipophilicity and metabolic stability.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the classic method for measuring the octanol-water partition coefficient.

Methodology:

-

Preparation: Prepare a stock solution of the test benzamide (e.g., 10 mM in DMSO). Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer.

-

Compound Addition: Add a small aliquot of the compound stock solution to the biphasic system to achieve a final concentration in the measurable range of the analytical instrument (e.g., 10-50 µM).

-

Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw a known volume from the aqueous layer and a known volume from the n-octanol layer.

-

Quantification: Analyze the concentration of the compound in each sample using a suitable analytical method, typically HPLC-UV or LC-MS/MS.

-

Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP enzymes.

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluralaner - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

N-Methoxy-N-Methylamides (Weinreb Amides): A Comprehensive Technical Guide to Controlled Carbonyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile and reliable intermediates in modern organic synthesis. First introduced in 1981, their unique structural attributes enable the controlled synthesis of ketones and aldehydes from a wide array of carboxylic acid derivatives and organometallic reagents.[1][2][3] The primary advantage of the Weinreb amide lies in its ability to circumvent the pervasive issue of over-addition, a common pitfall when using highly reactive nucleophiles with traditional acylating agents like acid chlorides or esters.[2][4] This control is achieved through the formation of a stable, five-membered cyclic tetrahedral intermediate, which resists further reaction until acidic workup.[1][5][6] This guide provides an in-depth exploration of the synthesis, mechanism, and broad synthetic utility of Weinreb amides, highlighting their critical role in the construction of complex molecular architectures and in the scalable synthesis of pharmaceutical intermediates.

The Challenge of Controlled Acylation: An Introduction to the Weinreb Amide

The formation of a carbon-carbon bond via the acylation of an organometallic reagent is a cornerstone of organic chemistry. However, the direct reaction of potent nucleophiles, such as Grignard or organolithium reagents, with common carboxylic acid derivatives like esters or acid chlorides is often plagued by a lack of control. The initial product, a ketone, is typically more reactive than the starting material towards the nucleophile.[1][6] This leads to a second nucleophilic attack, or "over-addition," yielding a tertiary alcohol as the major byproduct, even when stoichiometries are carefully managed.[2][7]

This fundamental challenge significantly limits the efficiency and scope of ketone synthesis. In 1981, Steven M. Weinreb and Steven Nahm introduced N-methoxy-N-methylamides as a transformative solution.[2][3] These amides react cleanly with a single equivalent of an organometallic reagent to provide, after workup, the desired ketone in high yield. Similarly, they can be selectively reduced by hydride reagents to furnish aldehydes.[2][8] This predictable and high-fidelity transformation has established the Weinreb amide as an indispensable tool for synthetic chemists.[2][4]

The Mechanistic Cornerstone: The Chelate-Stabilized Intermediate

The remarkable stability and controlled reactivity of the Weinreb amide are directly attributable to its unique structure. Upon nucleophilic addition by an organometallic (e.g., R'-MgX or R'-Li) or hydride reagent, a tetrahedral intermediate is formed. The key feature of this intermediate is the presence of the N-methoxy group, which acts as a chelating ligand for the metal cation (Mg²⁺ or Li⁺).[5] This chelation forms a stable five-membered ring that locks the intermediate in place, preventing its collapse to a ketone until a deliberate aqueous or acidic quench is performed.[1][2][6][7]

This stabilized intermediate is the critical gatekeeper that prevents over-addition. Because the ketone is not formed in the presence of the highly reactive organometallic reagent, the second nucleophilic attack is effectively inhibited.[5] The reaction pauses at this stable stage until the chemist chooses to hydrolyze it, releasing the final carbonyl product.[8]

Caption: Mechanism of Weinreb Ketone Synthesis.

Synthesis of N-Methoxy-N-Methylamides

A key advantage of Weinreb amides is their accessibility from a variety of common starting materials. The choice of synthetic route often depends on the nature of the substrate and the availability of reagents. The vast majority of these procedures utilize the commercially available and stable salt, N,O-dimethylhydroxylamine hydrochloride.[2]

| Starting Material | Reagent(s) | Advantages | Considerations |

| Carboxylic Acid | Peptide coupling reagents (BOP, DCC, T3P, DMT-MM) | Direct, one-pot conversion; mild conditions.[8][9] | Reagent cost; purification from byproducts. |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Base (e.g., Pyridine) | High reactivity, often high yielding.[2][3] | Requires prior synthesis of the acid chloride, which can be harsh for sensitive substrates. |

| Ester / Lactone | AlMe₃ or i-PrMgCl then the ester | Effective for direct conversion of esters.[2][10] | Requires stoichiometric use of organoaluminum or Grignard reagents. |

| Aryl Halide | CO, Pd catalyst, N,O-dimethylhydroxylamine | Direct conversion from aryl bromides/iodides.[11] | Requires handling of CO gas and a palladium catalyst. |

Representative Experimental Protocol: Synthesis from a Carboxylic Acid

This protocol describes a general method for converting a carboxylic acid to a Weinreb amide using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a method noted for its operational simplicity.[11][12]

Step-by-Step Methodology:

-

Reagent Preparation: To a stirred solution of the carboxylic acid (1.0 equiv.) in an appropriate solvent (e.g., acetonitrile or THF), add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.).

-

Base Addition: Add a suitable base, such as N-methylmorpholine (2.2 equiv.), to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

-

Coupling: Add DMT-MM (1.2 equiv.) in one portion to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude Weinreb amide can then be purified by flash column chromatography on silica gel.

The Synthetic Utility of Weinreb Amides

The true power of the Weinreb amide is demonstrated in its diverse applications, which extend beyond simple ketone synthesis. It serves as a robust and versatile hub for accessing several key functional groups.

Caption: Synthetic transformations accessible from Weinreb amides.

A. Ketone Synthesis

This is the most prominent application. Weinreb amides react with a vast range of organolithium and Grignard reagents, including those derived from aliphatic, aromatic, vinylic, and alkynyl halides, to produce the corresponding ketones in excellent yields.[2][3] The reaction conditions are generally mild and tolerate a wide variety of other functional groups within the molecule.[2]

Representative Experimental Protocol: Ketone Synthesis

Step-by-Step Methodology:

-

Setup: To a solution of the Weinreb amide (1.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the reaction vessel to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

-